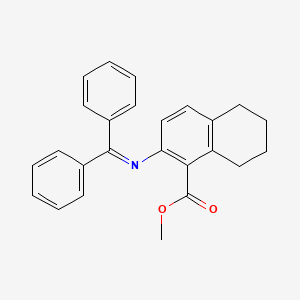

Methyl 2-((diphenylmethylene)amino)-5,6,7,8-tetrahydronaphthalene-1-carboxylate

Vue d'ensemble

Description

“Methyl 2-((diphenylmethylene)amino)acetate” is a derivative of glycine . It is a white to yellow solid with a molecular weight of 253.3 .

Molecular Structure Analysis

The molecular formula of “Methyl 2-((diphenylmethylene)amino)acetate” is C16H15NO2 . The InChI code is 1S/C16H15NO2/c1-19-15(18)12-17-16(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,12H2,1H3 .Physical And Chemical Properties Analysis

“Methyl 2-((diphenylmethylene)amino)acetate” is a white to yellow solid . It has a molecular weight of 253.3 . It should be stored in a refrigerator .Applications De Recherche Scientifique

Synthesis Techniques

Methyl 2-((diphenylmethylene)amino)-5,6,7,8-tetrahydronaphthalene-1-carboxylate is a compound involved in various synthesis processes. For instance, Göksu et al. (2003) describe the synthesis of 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol from naphthalene-2,3-diol, where methylation and other reactions are crucial steps (Göksu, Kazaz, Sütbeyaz, & SeÇen, 2003). Similarly, in 2006, Göksu et al. presented an alternative synthesis method for a dopaminergic drug using a related compound (Göksu, SeÇen, & Sütbeyaz, 2006).

Biological Activity

The compound is also involved in research exploring its biological activities. Hamdy et al. (2013) synthesized various derivatives of 2-acetyl-5,6,7,8-tetrahydronaphthalene and investigated their antioxidant and tumor inhibitory activities, demonstrating significant results against liver cancer cells (Hamdy, Anwar, Abu-Zied, & Awad, 2013).

Chemoenzymatic Applications

The compound's derivatives are utilized in chemoenzymatic applications as well. For example, Li et al. (2011) studied the kinetic resolution of cyclic quaternary ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylates and analogues using Candida antarctica lipase B, showing its effective use in the resolution of cyclic α-quaternary α-amino esters (Li, Rantapaju, & Kanerva, 2011).

Photoreactions and Electron Transfer

Yamashita et al. (1991) explored the photoamination of aryl-substituted alkenes, demonstrating how photochemical electron transfer processes can lead to various chemical transformations involving similar compounds (Yamashita, Shiomori, Yasuda, & Shima, 1991).

Synthesis of Agonists

Research by McDermott et al. (1975) in the field of medicinal chemistry involved the synthesis of 2-amino-1,2,3,4-tetrahydronaphthalene compounds as potential dopaminergic agonists, indicating the compound's relevance in drug development (McDermott, McKenzie, & Phillips, 1975).

Organoboron Compounds

Kliegel et al. (1986) conducted structural studies on organoboron compounds, showcasing the compound's significance in understanding complex molecular structures (Kliegel, Motzkus, Nanninga, Rettig, & Trotter, 1986).

Safety And Hazards

Propriétés

IUPAC Name |

methyl 2-(benzhydrylideneamino)-5,6,7,8-tetrahydronaphthalene-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO2/c1-28-25(27)23-21-15-9-8-10-18(21)16-17-22(23)26-24(19-11-4-2-5-12-19)20-13-6-3-7-14-20/h2-7,11-14,16-17H,8-10,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWPICKYKZWJHPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC2=C1CCCC2)N=C(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-((diphenylmethylene)amino)-5,6,7,8-tetrahydronaphthalene-1-carboxylate | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-cinnamamido-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2968505.png)

![3-methyl-3H-imidazo[4,5-c]pyridin-2-amine](/img/structure/B2968510.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide](/img/structure/B2968513.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-methylsulfonylbenzamide](/img/structure/B2968514.png)

![2-{[6-(3-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B2968516.png)